1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

Catalog No.
S12343574
CAS No.
M.F
C9H7N3O3
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

Product Name

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde

IUPAC Name

1-methyl-7-nitroindazole-3-carbaldehyde

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C9H7N3O3/c1-11-9-6(7(5-13)10-11)3-2-4-8(9)12(14)15/h2-5H,1H3

InChI Key

HVNBPKPYCCJPIY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C=O

1-Methyl-7-nitro-1H-indazole-3-carbaldehyde (CAS 1288989-44-5) is a highly functionalized, rigid heterocyclic building block strategically designed for advanced pharmaceutical synthesis. By featuring a pre-installed N1-methyl group, a reducible C7-nitro moiety, and an electrophilic C3-carbaldehyde, this compound bypasses the traditional synthetic bottlenecks associated with bare indazole cores [1]. For procurement teams and process chemists, its primary value lies in providing absolute regiocontrol. The N1-methylation eliminates the formation of N1/N2 isomer mixtures during downstream functionalization, while the C3 and C7 handles offer orthogonal reactivity for constructing complex, conformationally restricted scaffolds such as tricyclic kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitor analogs .

Research Fit

Scaffold Indazole core for kinase and NOS inhibitor design studies
Synthetic Handle 3-carbaldehyde group enables diverse derivatization workflows
Profile Context N1-methyl and 7-nitro groups reported to influence lipophilicity and metabolic stability

Substituting this compound with its unmethylated analog (7-Nitro-1H-indazole-3-carbaldehyde) introduces severe process inefficiencies. Unprotected indazoles inherently suffer from tautomerism, leading to mixtures of N1- and N2-alkylated products (often in 70:30 to 60:40 ratios) during subsequent synthetic steps [1]. This necessitates costly chromatographic separations, significantly lowering the overall yield of the desired active pharmaceutical ingredient (API). Furthermore, substituting with a different nitro isomer, such as 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde, fundamentally alters the spatial trajectory of the resulting amine post-reduction. The 7-nitro position is uniquely situated adjacent to the N1-methyl group, enabling specific steric interactions and cyclization pathways (e.g., forming pyrazolo-quinolines) that are geometrically impossible with the 5-nitro isomer [2].

Substitution Risk

7-nitro pharmacophore missing
Analogs without the 7-nitro group may lack NOS inhibitory activity, shifting the research pathway context significantly.
N1-methyl alteration
Replacing or removing the N1-methyl group can alter lipophilicity and metabolic stability, complicating cell-based assay interpretation.
3-carbaldehyde absent
Compounds without the 3-aldehyde handle lose the key reactive site for library synthesis, limiting downstream derivatization.

Elimination of N1/N2 Regioisomer Mixtures in Downstream Synthesis

When utilizing unprotected indazole precursors, downstream functionalization typically yields a mixture of N1 and N2 substituted products due to tautomerization. 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde provides 100% regiocontrol by pre-locking the N1 position. Compared to 7-Nitro-1H-indazole-3-carbaldehyde, which often results in a ~75:25 N1:N2 mixture during subsequent steps, the pre-methylated target prevents a >25% loss in yield and eliminates the need for complex chromatographic separation [1].

Evidence DimensionRegioisomer ratio and effective yield
Target Compound Data100% N1-locked, no N2-isomer formation
Comparator Or Baseline7-Nitro-1H-indazole-3-carbaldehyde (~75:25 N1:N2 mixture)
Quantified Difference>25% yield recovery and zero separation cost
ConditionsStandard downstream electrophilic coupling/alkylation conditions

Procuring the pre-methylated building block directly reduces purification costs and maximizes API yield by preventing the formation of useless N2-isomers.

NOS Inhibition
Class-level inference
Inferred nNOS pharmacophore
May support NOS pathway research fit
Direct IC50 data not available; analog 7-NI shows 0.71 µM (rat nNOS)

Orthogonal Functionalization via C7-Nitro Reduction

The presence of the C7-nitro group provides a direct, high-yield pathway to C7-amino derivatives. Compared to 1-Methyl-1H-indazole-3-carbaldehyde, which lacks this handle and requires multi-step, poorly selective C-H activation or nitration sequences to functionalize the 7-position (often yielding <40% overall), 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde can be reduced to the corresponding amine in a single step with >90% yield using standard catalytic hydrogenation .

Evidence DimensionSynthetic steps and yield to C7-amine
Target Compound Data1 step (reduction), >90% yield
Comparator Or Baseline1-Methyl-1H-indazole-3-carbaldehyde (3+ steps, <40% yield)
Quantified DifferenceEliminates 2+ synthetic steps and more than doubles the yield
ConditionsStandard catalytic hydrogenation (Pd/C, H2)

For process chemists, starting with a pre-nitrated core drastically shortens the synthetic route to 7-amino indazole APIs, saving time and reagent costs.

Lipophilicity
Cross-study comparable
+~1.5 LogP units
Predicted to influence membrane permeability
In silico prediction; experimental validation advised

Direct Electrophilic Reactivity at the C3 Position

Procuring the C3-carbaldehyde directly avoids the harsh conditions required to formylate deactivated indazoles. If a buyer were to start with 1-Methyl-7-nitro-1H-indazole, attempting a Vilsmeier-Haack formylation at C3 often results in low yields (<50%) due to the strong electron-withdrawing effect of the 7-nitro group. 1-Methyl-7-nitro-1H-indazole-3-carbaldehyde bypasses this bottleneck entirely, allowing immediate use in reductive aminations or Wittig reactions with >85% typical yields [1].

Evidence DimensionYield of C3-functionalized intermediates
Target Compound DataDirect use, >85% yield in downstream coupling
Comparator Or Baseline1-Methyl-7-nitro-1H-indazole (<50% yield for C3-formylation)
Quantified Difference>35% absolute yield improvement by avoiding late-stage formylation
ConditionsC3-aldehyde utilization vs. de novo C3-formylation

Purchasing the pre-formylated compound is essential because the 7-nitro group deactivates the indazole core, making de novo formylation highly inefficient.

Synthetic Handle
Direct comparison
3-carbaldehyde reactive group present
Enables diverse derivatization pathways
Absent in 7-nitroindazole; supports library synthesis

Steric Vectoring for Structure-Activity Relationship (SAR) Optimization

The specific placement of the nitro group at C7, rather than C5, completely alters the vector of subsequent functional groups. Compared to 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde, where the 5-position projects linearly away from the core, the 7-nitro group in the target compound is adjacent to the N1-methyl. Upon reduction to the amine, this proximity creates a sterically constrained environment ideal for locking amide conformations or inducing specific binding pocket interactions in target proteins [1].

Evidence DimensionSpatial trajectory and steric environment
Target Compound DataC7-amine (post-reduction) is sterically constrained by N1-methyl
Comparator Or Baseline1-Methyl-5-nitro-1H-indazole-3-carbaldehyde (C5-amine is unconstrained)
Quantified DifferenceEnables distinct conformational locking impossible with the C5 isomer
ConditionsPost-reduction amide coupling in SAR library generation

Selecting the 7-nitro isomer over the 5-nitro isomer is critical when designing APIs that require a tight, constrained turn or specific steric bulk near the indazole core.

Solubility Profile
Data to verify
Soluble in DMSO and ethanol reported
May support solution-phase assay preparation
Limited data; confirm experimentally before use

Synthesis of Conformationally Restricted Tricyclic Scaffolds

Directly leverages the proximity of the N1-methyl and the reducible C7-nitro group (as detailed in Section 3) to synthesize pyrazolo-quinoline or other tricyclic kinase inhibitors without the steric limitations of 5-nitro isomers [1].

Fragment-Based Drug Discovery (FBDD) for Kinase Targets

Utilizes the pre-installed C3-carbaldehyde as a highly reactive handle for rapid parallel reductive aminations, generating diverse libraries of N-alkylated indazoles while bypassing the N1/N2 regioselectivity issues of unmethylated baselines [1].

Development of Indazole-3-Carboxamide PARP Inhibitors

The C3-aldehyde can be readily oxidized to a carboxylic acid and subsequently coupled with amines to form carboxamides, a well-established pharmacophore for poly(ADP-ribose) polymerase (PARP) inhibition, benefiting from the high yield of the pre-formylated precursor [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Indazole SAR Library Synthesis
Reactive 3-carbaldehyde handle
Derivatization efficiency and product diversity
NOS Pathway Research Tool Selection
7-nitro pharmacophore context (class-level)
nNOS isoform selectivity and metabolic stability
NO Signaling Probe Synthesis
Aldehyde conjugation compatibility
Probe binding retention in cell-based assays

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Exact Mass

205.04874109 g/mol

Monoisotopic Mass

205.04874109 g/mol

Heavy Atom Count

15

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